molecular formula C6H14ClNO2 B2471187 Ethyl (2R)-2-(methylamino)propanoate;hydrochloride CAS No. 2305202-74-6

Ethyl (2R)-2-(methylamino)propanoate;hydrochloride

Cat. No.: B2471187
CAS No.: 2305202-74-6
M. Wt: 167.63
InChI Key: ONRCQWWOUUVQMT-NUBCRITNSA-N
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Description

Ethyl (2R)-2-(methylamino)propanoate;hydrochloride is a chemical compound with significant relevance in various scientific fields. It is an ester derivative of 2-(methylamino)propanoic acid, and its hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R)-2-(methylamino)propanoate;hydrochloride typically involves the esterification of 2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-(methylamino)propanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (2R)-2-(methylamino)propanoate;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (2R)-2-(methylamino)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-2-(methylamino)propanoate;hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    Methyl (2R)-2-(methylamino)propanoate;hydrochloride: A methyl ester derivative with slightly different reactivity and solubility.

    Ethyl (2R)-2-(ethylamino)propanoate;hydrochloride: An ethylamino derivative with distinct chemical and biological properties.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more versatile for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

ethyl (2R)-2-(methylamino)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4-9-6(8)5(2)7-3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRCQWWOUUVQMT-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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